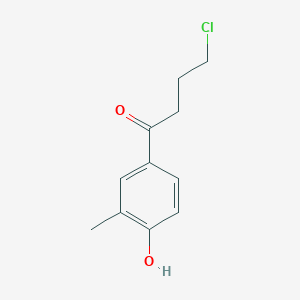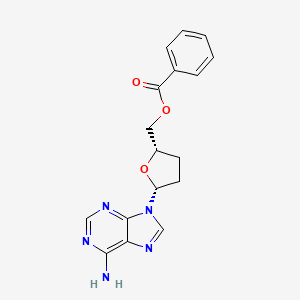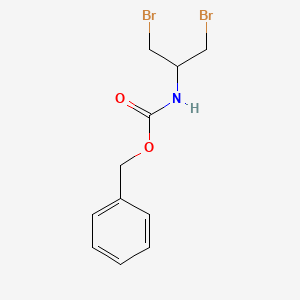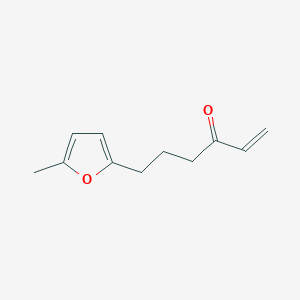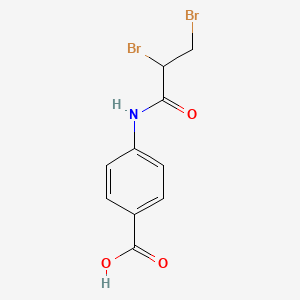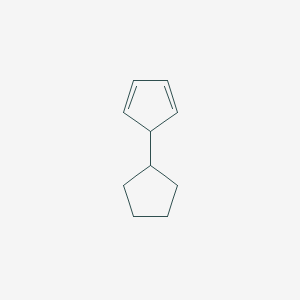
5-Cyclopentylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylcyclopenta-1,3-diene is an organic compound that belongs to the class of cyclic dienes. These compounds are characterized by the presence of two double bonds within a ring structure. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the steam cracking of naphtha, which yields cyclopentadiene as an intermediate . This intermediate can then be further processed to obtain the desired compound. The production process is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopentylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Cyclopentylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it forms new cyclic structures by reacting with dienophiles . This reaction is facilitated by the delocalization of electrons within the diene system, making it highly reactive towards electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler diene with similar reactivity but lacks the cyclopentyl substituent.
1,3-Butadiene: Another conjugated diene with different structural properties.
Isoprene: A naturally occurring diene with applications in polymer chemistry
Uniqueness
5-Cyclopentylcyclopenta-1,3-diene is unique due to its cyclopentyl substituent, which imparts distinct chemical properties and reactivity compared to other dienes. This structural feature makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
114329-83-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
5-cyclopentylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h1-2,5-6,9-10H,3-4,7-8H2 |
Clave InChI |
YREPNASXLXDHBT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


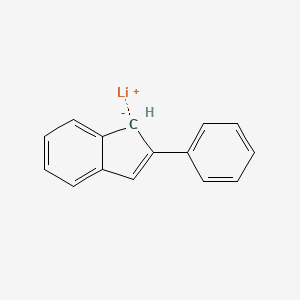
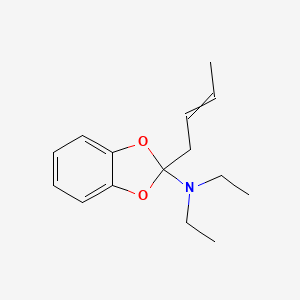
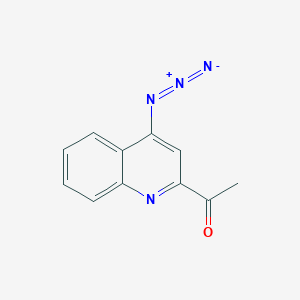

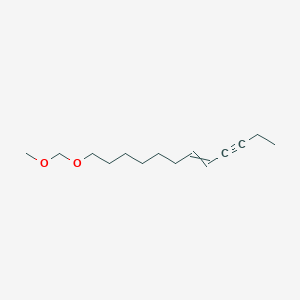
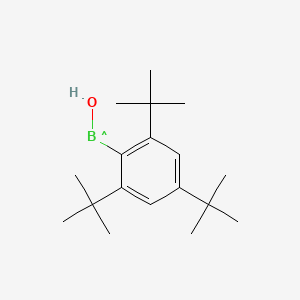
![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
